molecular formula C17H17N5O3S B2858730 2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide CAS No. 2034585-85-6

2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide

Cat. No.: B2858730
CAS No.: 2034585-85-6
M. Wt: 371.42
InChI Key: YFWDYWAIMMPFRG-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide is a complex organic compound that features both benzimidazole and thiadiazole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and thiadiazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and cyclization.

  • Preparation of Benzimidazole Intermediate:
    • Starting material: o-phenylenediamine
    • Reagent: Formic acid
    • Reaction: Cyclization to form benzimidazole
  • Preparation of Thiadiazole Intermediate:
    • Starting material: 2-aminobenzenesulfonamide
    • Reagent: Acetic anhydride
    • Reaction: Cyclization to form thiadiazole
  • Coupling Reaction:
    • Reagents: Benzimidazole intermediate, thiadiazole intermediate, acetic anhydride
    • Conditions: Reflux in an appropriate solvent (e.g., ethanol)
    • Product: this compound

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide undergoes various chemical reactions, including:

  • Oxidation:
    • Reagents: Hydrogen peroxide, potassium permanganate
    • Conditions: Aqueous or organic solvent, room temperature
    • Products: Oxidized derivatives of the benzimidazole and thiadiazole rings
  • Reduction:
    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Anhydrous solvent, low temperature
    • Products: Reduced derivatives with altered functional groups
  • Substitution:
    • Reagents: Halogenating agents (e.g., N-bromosuccinimide)
    • Conditions: Organic solvent, controlled temperature
    • Products: Halogenated derivatives

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide has diverse applications in scientific research:

  • Chemistry:
    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its unique electronic properties and potential use in organic electronics.
  • Biology:
    • Investigated for its antimicrobial and antifungal activities.
    • Potential use as a probe in biochemical assays.
  • Medicine:
    • Explored for its anticancer properties, particularly in inhibiting tumor growth.
    • Studied for its potential as an anti-inflammatory agent.
  • Industry:
    • Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide involves its interaction with various molecular targets and pathways:

  • Molecular Targets:
    • Enzymes: Inhibition of specific enzymes involved in cell proliferation and inflammation.
    • Receptors: Binding to cellular receptors that regulate immune responses.
  • Pathways:
    • Induction of apoptosis in cancer cells through the activation of caspases.
    • Modulation of signaling pathways such as NF-κB and MAPK.

Comparison with Similar Compounds

2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide can be compared with other similar compounds:

  • Similar Compounds:
    • 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
    • 1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene
    • 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one
  • Uniqueness:
    • The combination of benzimidazole and thiadiazole moieties provides unique electronic and steric properties.
    • Exhibits a broader range of biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-20-15-8-7-12(9-16(15)21(2)26(20,24)25)19-17(23)10-22-11-18-13-5-3-4-6-14(13)22/h3-9,11H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWDYWAIMMPFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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